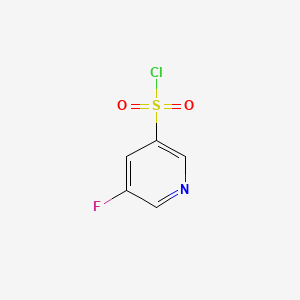

5-Fluoropyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAMEVYXVKKALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-49-4 | |

| Record name | 5-fluoropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoropyridine-3-sulfonyl chloride chemical properties

An In-depth Technical Guide on 5-Fluoropyridine-3-sulfonyl chloride

Introduction

This compound is a key pharmaceutical intermediate, valued for its dual reactive sites: the fluorine atom and the sulfonyl chloride group.[1] This combination allows for its versatile application in the design and synthesis of a wide array of drug molecules. The sulfonyl chloride moiety readily reacts with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are integral components of numerous biologically active compounds.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1060802-49-4 | [3] |

| Molecular Formula | C₅H₃ClFNO₂S | [4] |

| Molecular Weight | 195.60 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (based on related compounds) | [5] |

| Melting Point | 144 - 145 °C (for Pyridine-3-sulfonyl chloride hydrochloride) | [5] |

Synthesis

A common synthetic route to this compound starts from 5-fluoro-3-bromo-pyridine. The process involves a Grignard reaction followed by treatment with sulfur dioxide and then sulfuryl chloride.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Grignard Reagent Formation: To a solution of 5-fluoro-3-bromo-pyridine (17.6 g, 0.1 mol) in diethyl ether (100 mL), a tetrahydrofuran solution of isopropylmagnesium bromide (50 mL, 0.1 mol, 2 M in THF) is slowly added dropwise at 25°C. The reaction mixture is stirred for 0.5 hours after the addition is complete.

-

Sulfination: The reaction mixture is then cooled to -40°C using an ice-acetone bath, and sulfur dioxide gas is bubbled through the solution for 1 hour.

-

Chlorination: While maintaining the temperature at -30°C, sulfuryl chloride (16.2 g, 0.12 mol) is added slowly to the reaction mixture.

-

Work-up and Isolation: The reaction is quenched, and the product, this compound, is isolated and purified using standard laboratory techniques.

Reactivity

Pyridine-sulfonyl chlorides are versatile reagents in organic synthesis.[2] The primary reactivity of this compound is centered around the sulfonyl chloride group, which is an excellent electrophile. It readily reacts with a variety of nucleophiles.

-

Sulfonamide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a crucial reaction in medicinal chemistry as the sulfonamide moiety is a well-known pharmacophore.[2]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.[2]

-

Friedel-Crafts Type Reactions: In the presence of a Lewis acid, it can act as an electrophile to sulfonylate aromatic compounds.[2]

-

Reduction: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or thiol.[2]

The fluorine atom on the pyridine ring also influences the reactivity. The high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, making fluoropyridines more reactive than their chloro-analogues in such reactions.[6]

Spectroscopic Data

-

¹H NMR: Protons on the pyridine ring would be expected in the aromatic region (typically δ 7-9 ppm). The exact chemical shifts and coupling constants would be influenced by the fluorine and sulfonyl chloride substituents. For pyridine-3-sulfonyl chloride, proton signals have been observed.[7]

-

¹³C NMR: Carbon signals for the pyridine ring would appear in the aromatic region of the spectrum.

-

¹⁹F NMR: A signal corresponding to the fluorine atom on the pyridine ring would be present.

-

IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for chlorine (A+2 peak) would be observed for fragments containing the sulfonyl chloride group.[8]

Safety and Handling

Safety data for this compound is not explicitly detailed, but information for the related compound, pyridine-3-sulfonyl chloride, provides important safety guidance.[5][9]

-

Hazards: This class of compounds is generally corrosive and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[9] It is harmful if swallowed.[10] The compound reacts violently with water, liberating toxic gas.[5]

-

Handling: Use only under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and store locked up.[5][10] It is moisture-sensitive.[10]

-

First Aid:

-

In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[5][10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][10]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[5][10]

-

References

- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]

- 3. This compound | 1060802-49-4 [chemicalbook.com]

- 4. 3-Fluoropyridine-4-sulfonyl chloride | C5H3ClFNO2S | CID 55279425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl chloride

CAS Number: 1060802-49-4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

This compound is a fluorinated pyridine derivative containing a reactive sulfonyl chloride functional group. This combination of a fluorine atom and a sulfonyl chloride on a pyridine ring makes it a versatile building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060802-49-4 | N/A |

| Molecular Formula | C₅H₃ClFNO₂S | [2][3] |

| Molecular Weight | 195.60 g/mol | [2][3][4] |

| Appearance | Not explicitly stated in provided results. | N/A |

| Melting Point | Not available in search results. | N/A |

| Boiling Point | Not available in search results. | N/A |

| Density | Not available in search results. | N/A |

| Solubility | Not available in search results. | N/A |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Source |

| ¹H NMR | Not available in search results. | N/A |

| ¹³C NMR | Not available in search results. | N/A |

| IR | Not available in search results. | N/A |

| Mass Spectrometry | Not available in search results. | N/A |

Synthesis of this compound

A primary synthetic route for this compound is outlined in Chinese patent CN102452941A. The method involves a Grignard reaction followed by sulfonation.

Experimental Protocol (Based on CN102452941A)

Objective: To synthesize this compound from 5-fluoro-3-bromopyridine.

Reagents:

-

5-fluoro-3-bromopyridine

-

Isopropylmagnesium bromide solution in tetrahydrofuran (THF)

-

Sulfur dioxide (gas)

-

Sulfuryl chloride

-

Diethyl ether or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 5-fluoro-3-bromopyridine in either diethyl ether or THF, slowly add a solution of isopropylmagnesium bromide in THF at a controlled temperature (e.g., 20-30°C).

-

Stir the reaction mixture for a period of 1.5 to 2 hours after the addition is complete.

-

Cool the reaction mixture to a low temperature, typically -40°C, using a suitable cooling bath (e.g., ice-acetone).

-

Introduce sulfur dioxide gas into the reaction mixture.

-

After the introduction of sulfur dioxide is complete, slowly add sulfuryl chloride while maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Upon completion of the reaction (monitored by a suitable analytical technique to confirm the disappearance of the starting material), quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by appropriate methods, such as chromatography, to yield pure this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the sulfonyl chloride group, which is a highly reactive electrophile.

Nucleophilic Substitution

The sulfur atom in the sulfonyl chloride group is electron-deficient and readily attacked by nucleophiles. This leads to the displacement of the chloride ion, which is a good leaving group. Common nucleophiles that react with this compound include amines and alcohols.

-

Reaction with Amines: Primary and secondary amines react with this compound to form the corresponding sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Reaction with Alcohols: In the presence of a base, alcohols react with this compound to yield sulfonate esters.

Applications and Biological Context

This compound is a crucial intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs).[2] P-CABs are a class of drugs that suppress gastric acid secretion and are used in the treatment of acid-related disorders.

Role in the Synthesis of P-CABs

The sulfonyl chloride moiety of this compound allows for its facile incorporation into larger molecules through the formation of sulfonamide linkages. This is a key step in the synthesis of various P-CABs.

Mechanism of Action of P-CABs

P-CABs inhibit the gastric H⁺/K⁺-ATPase (proton pump) in a potassium-competitive and reversible manner. The proton pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the action of this pump, P-CABs effectively reduce the acidity of the stomach.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, general safety precautions for sulfonyl chlorides should be followed. Sulfonyl chlorides are typically corrosive and water-reactive.

General Hazards:

-

Causes severe skin burns and eye damage.

-

May be harmful if swallowed or inhaled.

-

Reacts with water to produce corrosive and toxic fumes.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and moisture.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[3]

Table 3: General GHS Hazard Classifications for Sulfonyl Chlorides

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |

| Acute Toxicity (Inhalation) | GHS07 | Warning | H332: Harmful if inhaled. |

Note: This is a generalized hazard profile for sulfonyl chlorides and may not be specific to this compound. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and reactive building block for the synthesis of pharmaceutically active compounds, most notably Potassium-Competitive Acid Blockers. Its utility stems from the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring, which allows for diverse chemical transformations. Researchers and drug development professionals working with this compound should have a thorough understanding of its synthesis, reactivity, and handling requirements to ensure its safe and effective use in the laboratory and in the development of new medicines. Further research to fully characterize its physicochemical properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl chloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyridine-3-sulfonyl chloride is a key building block in medicinal chemistry, valued for the introduction of the fluorinated pyridine sulfonyl moiety into potential drug candidates. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the structure and synthetic routes leading to this compound, offering detailed experimental protocols and quantitative data to support research and development efforts in the pharmaceutical industry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₃ClFNO₂S. The structure consists of a pyridine ring substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1060802-49-4 |

| Molecular Formula | C₅H₃ClFNO₂S |

| Molecular Weight | 195.60 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane |

Synthesis of this compound

Two primary synthetic strategies have been identified for the preparation of this compound. The first route involves a Grignard reaction starting from 5-fluoro-3-bromopyridine, while the second, a plausible alternative, proceeds via the diazotization of 3-amino-5-fluoropyridine.

Synthesis via Grignard Reaction from 5-Fluoro-3-bromopyridine

This method, detailed in patent literature, involves the formation of a Grignard reagent from 5-fluoro-3-bromopyridine, which is then quenched with sulfur dioxide, followed by treatment with a chlorinating agent to yield the desired sulfonyl chloride.[1]

Reaction Scheme:

Caption: Synthesis of this compound via a Grignard reaction.

The following protocols are adapted from examples found in the patent literature and demonstrate variations in reaction conditions.[1]

Protocol 1: Synthesis in Tetrahydrofuran (THF)

-

Grignard Formation: To a solution of 5-fluoro-3-bromopyridine (45 g, 0.256 mol) in tetrahydrofuran (250 mL), a solution of isopropylmagnesium bromide in THF (128 mL, 0.256 mol, 2 M) is added dropwise at 30°C. The mixture is stirred for 2 hours upon completion of the addition.

-

Sulfonylation: The reaction mixture is cooled to -40°C, and sulfur dioxide gas is bubbled through for 2 hours.

-

Chlorination: Sulfuryl chloride (41.4 g, 0.307 mol) is added slowly while maintaining the temperature at -40°C.

-

Work-up: The reaction is allowed to warm to room temperature and stirred for an additional hour. Water (0.2 L) is added, and the product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Protocol 2: Synthesis in Diethyl Ether

-

Grignard Formation: To a solution of 5-fluoro-3-bromopyridine (17.6 g, 0.1 mol) in diethyl ether (100 mL), a solution of isopropylmagnesium bromide in THF (50 mL, 0.1 mol, 2 M) is added dropwise at 25°C. The mixture is stirred for 30 minutes after the addition is complete.

-

Sulfonylation: The reaction is cooled to -40°C, and sulfur dioxide gas is introduced for 1 hour.

-

Chlorination: Sulfuryl chloride (16.2 g, 0.12 mol) is added slowly, maintaining the temperature at -30°C.

-

Work-up: The reaction is allowed to warm to room temperature and stirred for 1 hour. Water is added, and the product is extracted with ethyl acetate. The organic phase is dried and concentrated to afford the final product.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 5-Fluoro-3-bromopyridine | 5-Fluoro-3-bromopyridine |

| Scale (Starting Material) | 45 g (0.256 mol) | 17.6 g (0.1 mol) |

| Grignard Reagent | i-PrMgBr in THF | i-PrMgBr in THF |

| Solvent | Tetrahydrofuran | Diethyl Ether |

| Sulfonylation Agent | SO₂ (gas) | SO₂ (gas) |

| Chlorinating Agent | SO₂Cl₂ | SO₂Cl₂ |

| Yield | Not explicitly stated | Not explicitly stated |

Alternative Synthesis via Diazotization of 3-Amino-5-fluoropyridine

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound via diazotization.

-

Diazotization: 3-Amino-5-fluoropyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sulfonylation: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or an aqueous medium) is prepared and a catalytic amount of copper(I) chloride is added.

-

Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with aqueous sodium bicarbonate and brine, dried over a drying agent, and concentrated to yield the crude product, which can be further purified by chromatography or distillation.

The starting material for the diazotization route, 3-amino-5-fluoropyridine, can be synthesized via several methods, including the Hofmann rearrangement of 5-fluoronicotinamide.

Experimental Protocol for 3-Amino-5-fluoropyridine Synthesis:

-

A solution of sodium hydroxide (32 g) in water (140 mL) is prepared and cooled. Bromine (19.2 g) is added dropwise at 8°C, and the mixture is stirred for 1 hour.

-

5-Fluoronicotinamide (19 g) is added to the above solution while maintaining the temperature at 25°C. The mixture is stirred for 2 hours.

-

The reaction is then heated to 85°C for 2 hours.

-

After cooling to room temperature, an additional 160 mL of sodium hydroxide solution is added, and stirring is continued for 30 minutes.

-

The resulting solid is filtered, dried under vacuum at 50°C to yield 3-amino-5-fluoropyridine. A reported yield for this transformation is 87.2%.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, the following are predicted key spectroscopic features based on the analysis of similar structures.

| Technique | Predicted Features |

| ¹H NMR | Three aromatic protons are expected in the region of δ 8.0-9.5 ppm, showing characteristic pyridine ring couplings and additional couplings to the fluorine atom. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons are anticipated. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbon attached to the sulfonyl chloride group will also be significantly deshielded. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the pyridine ring. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z 195, with a characteristic M+2 peak at m/z 197 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of SO₂Cl. |

Applications in Drug Discovery

Pyridine-sulfonyl chlorides are crucial intermediates in the synthesis of a wide range of biologically active molecules.[2] The sulfonyl chloride moiety is a versatile functional group that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The incorporation of a fluorinated pyridine ring, as in this compound, offers medicinal chemists a valuable tool to fine-tune the properties of lead compounds, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.

Experimental Workflow Diagram:

Caption: General experimental workflows for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. The synthetic route via a Grignard reaction of 5-fluoro-3-bromopyridine is well-documented and provides a reliable method for its preparation. An alternative pathway through the diazotization of 3-amino-5-fluoropyridine presents a plausible and potentially scalable option. This guide provides the necessary technical details to enable researchers to synthesize and utilize this important building block in the development of new therapeutic agents. Further research into the optimization of these synthetic routes and the exploration of the reactivity of this compound will undoubtedly continue to contribute to advancements in medicinal chemistry.

References

Spectroscopic Profile of 5-Fluoropyridine-3-sulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Fluoropyridine-3-sulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, making it an essential resource for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of the pyridine ring, the sulfonyl chloride group, and the fluorine substituent on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.9 - 9.1 | Doublet of Doublets | ~2.5, 0.8 | H-2 |

| ~8.7 - 8.9 | Doublet | ~2.5 | H-6 |

| ~8.2 - 8.4 | Triplet of Doublets | ~8.5, 2.5 | H-4 |

Note: The chemical shifts are estimations and will be influenced by the solvent and experimental conditions. The coupling constants reflect expected proton-proton and proton-fluorine interactions.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 - 165 (d, ¹JCF ≈ 250-260 Hz) | C-5 |

| ~150 - 155 (d, ³JCF ≈ 5-10 Hz) | C-6 |

| ~145 - 150 (d, ⁴JCF ≈ 2-4 Hz) | C-2 |

| ~135 - 140 (d, ³JCF ≈ 20-25 Hz) | C-4 |

| ~130 - 135 (d, ²JCF ≈ 20-25 Hz) | C-3 |

Note: Carbon atoms attached to or near the fluorine will exhibit splitting (d = doublet) due to carbon-fluorine coupling.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃ at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ -110 to -125 | Multiplet |

Note: The chemical shift of fluorine is sensitive to its electronic environment. The multiplet arises from coupling to the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and fluoropyridine moieties.

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Pyridine ring C=C and C=N stretching | Medium-Strong |

| 1370 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 1250 - 1000 | C-F stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry (EI) Data

| m/z | Proposed Fragment | Notes |

| 195/197 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) |

| 160 | [M - Cl]⁺ | Loss of chlorine radical |

| 96 | [M - SO₂Cl]⁺ | Loss of sulfonyl chloride radical |

| 64 | [SO₂]⁺ | Sulfur dioxide cation |

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) or other appropriate internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans will be required compared to ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Calibrate the spectra using the internal or external standard. Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) and coupling constants (J). Determine the chemical shifts of the signals in the ¹³C and ¹⁹F spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

-

Potassium bromide (KBr), if using pellets

-

Mortar and pestle

Procedure (using KBr pellet method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Sample vials

Procedure (using direct infusion with EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the appropriate parameters for the ion source (e.g., electron energy for EI), mass analyzer, and detector.

-

Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or by injecting a solution.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the isotopic distribution of chlorine-containing fragments with theoretical values.

An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl Chloride: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry, has garnered significant attention for its role in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. A critical application in the synthesis of the potassium-competitive acid blocker, Vonoprazan, is highlighted, complete with experimental protocols and a mechanistic pathway analysis. Quantitative data from various synthetic routes are tabulated for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction and Historical Context

The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound has emerged as a valuable synthon, providing a fluorinated pyridine scaffold that is prevalent in a number of drug molecules. While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its development is closely tied to the broader advancements in the synthesis of fluorinated pyridines and pyridine sulfonyl chlorides.

Early methods for the synthesis of pyridine sulfonyl chlorides often involved harsh conditions and resulted in low yields. However, the demand for these intermediates in drug discovery spurred the development of more efficient and scalable synthetic routes. A significant milestone in the accessibility of this compound was the development of a synthetic method starting from 5-fluoro-3-bromopyridine, as detailed in Chinese patent CN102477112A. This method, and others that have since been developed, have been instrumental in making this key intermediate readily available for its use in large-scale pharmaceutical manufacturing.

Synthesis of this compound

The most prominently documented and scalable synthesis of this compound proceeds via a Grignard reaction of 5-fluoro-3-bromopyridine, followed by reaction with sulfur dioxide and subsequent chlorination.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the embodiments described in patent CN102477112A[1].

Protocol 1: Synthesis in Tetrahydrofuran

-

To a solution of 5-fluoro-3-bromopyridine (45g, 0.256mol) in tetrahydrofuran (250mL), a solution of isopropylmagnesium bromide in tetrahydrofuran (128mL, 0.256mol, 2M) is slowly added dropwise at 30°C.

-

The mixture is stirred for 2 hours after the addition is complete.

-

The reaction is then cooled to -40°C using an ice-acetone bath.

-

Sulfur dioxide gas is bubbled through the solution for 2 hours.

-

Sulfuryl chloride (41.4g, 0.307mol) is added slowly, maintaining the temperature at -40°C.

-

The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

Water (0.2L) is added to quench the reaction, and the product is extracted with ethyl acetate (3 x 100mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Protocol 2: Synthesis in Diethyl Ether

-

To a solution of 5-fluoro-3-bromopyridine (17.6g, 0.1mol) in diethyl ether (100mL), a solution of isopropylmagnesium bromide in tetrahydrofuran (50mL, 0.1mol, 2M) is slowly added dropwise at 25°C.

-

The mixture is stirred for 0.5 hours after the addition is complete.

-

The reaction is cooled to -40°C with an ice-acetone bath.

-

Sulfur dioxide gas is bubbled through the solution for 1 hour.

-

Sulfuryl chloride (16.2g, 0.12mol) is added slowly, maintaining the temperature at -30°C.

-

The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up is performed as described in Protocol 1.

Comparative Synthesis Data

| Parameter | Protocol 1 (THF) | Protocol 2 (Et2O) |

| Starting Material | 5-Fluoro-3-bromopyridine | 5-Fluoro-3-bromopyridine |

| Scale (mol) | 0.256 | 0.1 |

| Solvent | Tetrahydrofuran | Diethyl Ether |

| Grignard Formation Temp. | 30°C | 25°C |

| Sulfonylation Temp. | -40°C | -40°C |

| Chlorination Temp. | -40°C | -30°C |

| Reported Yield | Not explicitly stated in patent abstract | Not explicitly stated in patent abstract |

| Purity | Not explicitly stated in patent abstract | Not explicitly stated in patent abstract |

Note: The patent focuses on the novelty of the synthetic route rather than providing explicit yield and purity data in the abstract and initial claims. Further analysis of the full patent text would be required for these specific values.

Application in Drug Development: The Case of Vonoprazan

This compound is a pivotal intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.

Role in Vonoprazan Synthesis

In the synthesis of Vonoprazan, this compound is reacted with a pyrrole derivative to form the core structure of the drug.

Caption: Role of this compound in Vonoprazan synthesis.

Experimental Protocol for Vonoprazan Synthesis Intermediate

The following is a representative protocol for the sulfonamide bond formation step in the synthesis of a Vonoprazan precursor:

-

To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in a suitable aprotic solvent (e.g., THF, acetonitrile), add an appropriate base (e.g., sodium hydride, triethylamine).

-

Stir the mixture at room temperature for a designated period to facilitate deprotonation of the pyrrole nitrogen.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) until completion.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired Vonoprazan precursor.

Mechanism of Action of Vonoprazan

Vonoprazan functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump) in a potassium-competitive manner. This action blocks the final step in gastric acid secretion.

Caption: Mechanism of action of Vonoprazan.

Conclusion

This compound is a testament to the enabling power of fluorinated building blocks in modern drug discovery. Its efficient synthesis has paved the way for the development of important therapeutics like Vonoprazan. The methodologies and applications detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this versatile intermediate in their own research endeavors. As the quest for novel and improved pharmaceuticals continues, the importance of such key synthons is only set to grow.

References

An In-depth Technical Guide to the Reactivity Profile of 5-Fluoropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyridine-3-sulfonyl chloride is a key intermediate in medicinal chemistry, valued for its role in the synthesis of diverse sulfonamide and sulfonate ester derivatives. This technical guide provides a comprehensive overview of its reactivity profile, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited availability of specific quantitative data for this particular reagent. The guide covers its primary reactions with nucleophiles, stability considerations, and expected behavior in other significant transformations. Detailed experimental protocols for representative reactions are provided to facilitate its practical application in research and development.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The pyridine ring, being electron-deficient, and the strongly electron-withdrawing fluorine atom further enhance the electrophilicity of the sulfonyl group, making it highly susceptible to nucleophilic attack.

The general reaction mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.

Logical Relationship of Reactivity

Caption: Factors influencing the reactivity of this compound.

Reactions with Nucleophiles

The most prevalent reactions of this compound involve its interaction with various nucleophiles, primarily amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters. These functional groups are of significant interest in drug discovery.[1]

Sulfonamide Formation (Reaction with Amines)

This compound readily reacts with primary and secondary amines to form N-substituted sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: General scheme for sulfonamide formation.

Table 1: Representative Yields for Reactions of Arylsulfonyl Chlorides with Amines (Analogous Systems)

| Amine Nucleophile | Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Yield (%) |

| Aniline | Benzenesulfonyl chloride | Pyridine | Pyridine | 0 - 25 | ~100 |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 - 25 | Quantitative |

| Various Amines | p-Toluenesulfonyl chloride | Dichloromethane | Fe₃O₄-DIPA | Room Temp. | up to 98 |

Note: The data presented is for analogous systems and serves to provide an expected range of reactivity and yield for reactions with this compound.

Sulfonate Ester Formation (Reaction with Alcohols and Phenols)

The reaction of this compound with alcohols or phenols affords the corresponding sulfonate esters. Similar to sulfonamide formation, a base is typically required to scavenge the HCl produced.

General Reaction Scheme:

Caption: General scheme for sulfonate ester formation.

Table 2: Representative Yields for Reactions of Arylsulfonyl Chlorides with Phenols (Analogous Systems)

| Phenol Nucleophile | Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Yield (%) |

| Phenol | Benzenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 92 |

| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 90 |

| 2-Chlorophenol | p-Toluenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 89 |

Note: This data is for analogous systems and is intended to be illustrative of the expected reactivity.

Stability and Decomposition

Heteroaromatic sulfonyl chlorides exhibit variable stability. As a β-isomeric pyridinesulfonyl chloride, this compound is expected to be susceptible to hydrolysis by trace amounts of water.[2][3] This is a critical consideration for its storage and handling, which should be under anhydrous conditions.

Primary Decomposition Pathway:

References

An In-depth Technical Guide to the Stability and Storage of 5-Fluoropyridine-3-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoropyridine-3-sulfonyl chloride (CAS No: 1060802-49-4), a key intermediate in pharmaceutical synthesis.[1][2] Due to its reactive nature, proper handling and storage are critical to maintain its integrity and ensure safety. This document synthesizes information from safety data sheets of analogous compounds and published literature on heteroaromatic sulfonyl chlorides.

Chemical Profile and Reactivity

This compound is a member of the heteroaromatic sulfonyl chloride family. The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack. Its position on the pyridine ring (beta-isomeric) and the presence of a fluorine atom influence its reactivity and stability.[3][4]

The primary degradation pathway for beta-isomeric pyridine sulfonyl chlorides is hydrolysis, which occurs upon contact with water or moisture.[3] This reaction is often rapid and can be violent, liberating corrosive and toxic gases.

Key Reactivity Hazards:

-

Reaction with Water: Reacts, potentially violently, with water, moisture, or moist air to produce hydrochloric acid and 5-fluoropyridine-3-sulfonic acid.[5][6][7]

-

Thermal Decomposition: When heated to decomposition, it can release hazardous gases, including hydrogen chloride, sulfur oxides, nitrogen oxides, and carbon oxides.[5][8]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, bases, alcohols, and metals.[7][8][9]

Stability Profile

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling protocols, derived from best practices for sulfonyl chlorides, are recommended.

Data Presentation: Summary of Storage and Handling Parameters

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C (refrigerated) is advised. | To minimize thermal decomposition and slow down potential degradation reactions.[5][8][9] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). Keep container tightly sealed. | To prevent contact with atmospheric moisture, which leads to rapid hydrolysis.[7][8][10] |

| Light | Store in a light-resistant container, away from direct sunlight. | While not explicitly stated for this compound, light can catalyze decomposition in some reactive chemicals. |

| Container | Use the original, tightly-sealed container. Ensure the container is corrosion-resistant. Do not use aluminum or galvanized containers. | To prevent moisture ingress and corrosion from potential HCl formation.[8][10][11] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. | To avoid inhalation of corrosive vapors and prevent skin and eye contact.[5][7][9][10] |

| Spills | Absorb spills with inert, dry material (e.g., sand, vermiculite). Do not use water. Ensure proper ventilation and use PPE during cleanup. | To contain the corrosive material safely without initiating a violent reaction with water.[7][10] |

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not publicly documented. However, a general approach to assessing the stability of a sulfonyl chloride would involve the following:

Methodology for Assessing Hydrolytic Stability (Illustrative)

-

Sample Preparation: Prepare samples of this compound in a controlled, inert environment (e.g., a glovebox).

-

Stress Conditions: Expose samples to controlled levels of humidity (e.g., 50% RH, 75% RH) at a constant temperature (e.g., 25°C). A control sample should be maintained under anhydrous, inert conditions.

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Quenching: Immediately quench the reaction by derivatizing the remaining sulfonyl chloride with a suitable nucleophile (e.g., a primary amine) in an anhydrous aprotic solvent.

-

Analysis: Analyze the quenched samples using a quantitative technique like HPLC or UPLC to determine the concentration of the resulting sulfonamide derivative. The decrease in concentration over time indicates the rate of degradation.

-

Degradant Identification: Use techniques like LC-MS to identify the primary degradant (expected to be 5-fluoropyridine-3-sulfonic acid).

Visualizations

Diagram 1: Degradation Pathway

References

- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | 1060802-49-4 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. file.bldpharm.com [file.bldpharm.com]

The 5-Fluoropyridinyl Moiety: A Technical Guide for Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Among the various fluorinated heterocycles, the 5-fluoropyridinyl moiety has emerged as a privileged structure, offering a unique combination of physicochemical properties that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth analysis of the core features of the 5-fluoropyridinyl moiety, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical and Pharmacokinetic Features

The introduction of a fluorine atom at the 5-position of a pyridine ring imparts significant changes to the molecule's electronic and physical properties. These alterations are critical for modulating a compound's behavior in a biological system.

Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its placement on the pyridine ring exerts a strong electron-withdrawing effect through induction. This effect lowers the electron density of the pyridine nitrogen, thereby reducing its basicity (pKa). This modulation of pKa is a crucial tactic in drug design to control the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target interactions.[1][2]

Lipophilicity and Membrane Permeability: The substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity, as measured by the partition coefficient (logP).[3][4] This can enhance a molecule's ability to permeate biological membranes, including the blood-brain barrier, which is a critical attribute for central nervous system (CNS)-active agents.[5] However, the overall effect on lipophilicity is context-dependent and can be influenced by other functional groups within the molecule.

Metabolic Stability: A key advantage of incorporating the 5-fluoropyridinyl moiety is the enhancement of metabolic stability.[3] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s (CYPs). Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block oxidative metabolism, thereby increasing the drug's half-life, improving oral bioavailability, and ensuring sustained therapeutic exposure.[2][5] For instance, in the development of the dual orexin receptor antagonist Lemborexant, the 5-fluoropyridin-2-yl group was a key component.[6][7][8] Similarly, the kinase inhibitor Pexidartinib incorporates a 5-fluoropyridinyl moiety.[9]

Bioisosterism: The 5-fluoropyridinyl group can serve as a bioisostere for other aromatic rings, such as a phenyl or a non-fluorinated pyridine ring.[10] This bioisosteric replacement can maintain or improve binding affinity to a biological target while favorably altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quantitative Physicochemical and Biological Data

The following tables summarize key quantitative data for representative compounds containing the 5-fluoropyridinyl moiety and related precursors.

Table 1: Physicochemical Properties of 5-Fluoropyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Fluoropyridine-2-carboxylic Acid | 107504-08-5 | C₆H₄FNO₂ | 141.10 | Not Available | Not Available |

| 5-Fluoropyridine-2-carboxamide | 499796-71-3 | C₆H₅FN₂O | 140.11 | Not Available | Not Available |

| 2-Amino-5-fluoropyridine | 21717-96-4 | C₅H₅FN₂ | 112.11 | 93-97 | Not Available |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | 175.99 | Not Available | Not Available |

Data sourced from PubChem and commercial supplier databases.[11][12][13][14][15]

Table 2: Biological Activity of Drugs Containing a 5-Fluoropyridinyl Moiety

| Drug Name | Target(s) | Key Indication | IC₅₀ / Kᵢ | Reference |

| Pexidartinib | CSF1R, c-Kit, FLT3-ITD | Tenosynovial Giant Cell Tumor | CSF1R IC₅₀ = 10 nM | [9] |

| Lemborexant | Orexin Receptors OX₁ and OX₂ | Insomnia | OX₁ Kᵢ = 6.1 nM; OX₂ Kᵢ = 2.6 nM | [6][7] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of a key 5-fluoropyridinyl intermediate and a general method for assessing biological activity.

Synthesis of 2-Amino-5-fluoropyridine

2-Amino-5-fluoropyridine is a vital building block for many pharmaceutical compounds.[16] One established multi-step synthesis route starts from 2-aminopyridine.[17][18]

Protocol: Multi-step Synthesis from 2-Aminopyridine [17][18]

-

Acylation: 2-aminopyridine (1 mol) is reacted with acetic anhydride (2.1 mol) at reflux for 1 hour to protect the amino group. The product, 2-acetamidopyridine, is isolated with high yield (>94%).

-

Nitration: The 2-acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at 60°C for 2 hours to yield 2-acetamido-5-nitropyridine.

-

Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amine using hydrazine hydrate in the presence of a Pd/C catalyst in ethanol at 80°C for 3.5 hours, yielding 2-acetamido-5-aminopyridine.

-

Diazotization: The resulting amino compound is diazotized using sodium nitrite in the presence of fluoroboric acid at 25°C for 1.5 hours. This forms the 2-acetamido-5-pyridine tetrafluoroborate diazonium salt.

-

Schiemann Reaction: The diazonium salt is thermally decomposed in toluene at 110°C. This reaction introduces the fluorine atom, yielding 2-acetamido-5-fluoropyridine.

-

Hydrolysis: The acetyl protecting group is removed by hydrolysis with an aqueous NaOH solution (e.g., 20%) at 80°C for 2 hours to yield the final product, 2-amino-5-fluoropyridine. The product is then isolated, for example, by extraction and recrystallization.

In Vitro Kinase Inhibition Assay

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., one containing a 5-fluoropyridinyl moiety) against a specific protein kinase.

Protocol: General Biochemical Kinase Assay (e.g., ADP-Glo™) [19]

-

Reaction Setup: In a 96-well plate, add the recombinant purified target kinase, a kinase-specific substrate peptide, and the appropriate kinase assay buffer.

-

Compound Addition: Add the test compound, serially diluted in DMSO, to the wells to achieve a range of final concentrations. Include a positive control (DMSO vehicle, no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes) within the initial velocity region of the enzymatic reaction.[5]

-

Detection: Stop the kinase reaction and add the detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™ reagent, which quantifies the amount of ADP produced).

-

Signal Measurement: After a further incubation period, measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations of Pathways and Workflows

Graphical representations are essential for conceptualizing complex biological and experimental processes. The following diagrams were generated using the DOT language.

Simplified c-MET Signaling Pathway

The c-MET receptor tyrosine kinase pathway is a critical driver in many cancers. Its inhibition is a key therapeutic strategy. Cabozantinib is a known inhibitor of c-MET and other kinases.[20][21]

Caption: Simplified c-MET signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The discovery and characterization of kinase inhibitors follow a structured, multi-stage process, moving from broad primary screens to detailed cellular and in vivo evaluation.

Caption: A conceptual workflow for a typical kinase inhibitor screening cascade.

Conclusion

The 5-fluoropyridinyl moiety is a powerful and versatile component in the medicinal chemist's toolkit. Its ability to modulate pKa, enhance metabolic stability, and serve as an effective bioisostere provides a clear strategic advantage in the design of novel therapeutics.[2][3] By blocking sites of metabolism, the inclusion of this group can significantly improve a drug's pharmacokinetic profile, leading to more durable and effective treatments.[5] A thorough understanding of its fundamental properties, supported by robust synthetic protocols and quantitative biological assays, is essential for successfully harnessing its potential in the development of next-generation pharmaceuticals.

References

- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]

- 9. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Fluoropyridine-2-carboxamide | C6H5FN2O | CID 21904754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]

- 14. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. researchgate.net [researchgate.net]

- 17. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 18. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 19. benchchem.com [benchchem.com]

- 20. e-century.us [e-century.us]

- 21. cabometyxhcp.com [cabometyxhcp.com]

Methodological & Application

Application Notes: Synthesis and Utility of 5-Fluoropyridine-3-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] Its ability to act as a bioisostere of a carboxyl group and to engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design. The introduction of a fluorinated pyridine ring, specifically the 5-fluoropyridine moiety, can significantly enhance the pharmacological profile of a molecule by modulating its acidity, lipophilicity, metabolic stability, and binding affinity.[4][5]

5-Fluoropyridine-3-sulfonyl chloride is a key synthetic intermediate that combines these two valuable pharmacophores.[1] It serves as a versatile reagent for the straightforward synthesis of a diverse library of 5-fluoropyridine-3-sulfonamide derivatives. These application notes provide detailed protocols for the synthesis of the sulfonyl chloride reagent and its subsequent conversion to target sulfonamides, along with representative data and potential applications in drug discovery.

Synthesis of this compound

The starting reagent, this compound, can be efficiently prepared from 5-fluoro-3-bromopyridine via a Grignard reaction followed by treatment with sulfur dioxide and sulfuryl chloride.[6]

Experimental Protocol: Preparation of this compound[6]

-

Grignard Formation: To a solution of 5-fluoro-3-bromopyridine (17.6 g, 0.1 mol) in anhydrous diethyl ether (100 mL) under an inert atmosphere (e.g., nitrogen or argon), slowly add a 2M solution of isopropylmagnesium bromide in tetrahydrofuran (50 mL, 0.1 mol) at 25°C.

-

Stirring: Stir the resulting mixture for 30-60 minutes at the same temperature.

-

Sulfur Dioxide Addition: Cool the reaction mixture to -40°C using an acetone/dry ice bath. Bubble sulfur dioxide gas through the solution for approximately 1-2 hours until the reaction is saturated.

-

Chlorination: While maintaining the temperature at -30°C to -40°C, slowly add sulfuryl chloride (16.2 g, 0.12 mol).

-

Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature. Carefully quench the reaction with ice water. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Work-up and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used directly or purified further if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is the most common method for synthesizing the corresponding sulfonamides.[7][8] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Sulfonamide Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Add a base (1.5-2.0 eq), such as triethylamine or pyridine.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.

General Synthesis Workflow Diagram

Caption: General workflow for sulfonamide synthesis.

Representative Data

The described protocol is versatile and can be applied to a wide range of amines. The following table provides representative, illustrative examples of potential substrates and expected yields under standard conditions.

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| Aniline | Pyridine | DCM | 4 | 85-95 |

| Benzylamine | Triethylamine | THF | 3 | 90-98 |

| Morpholine | Triethylamine | DCM | 2 | 92-99 |

| 4-Fluoroaniline | Pyridine | DCM | 6 | 80-90 |

| Piperidine | Triethylamine | THF | 2 | 90-98 |

| (R)-alpha-Methylbenzylamine | Triethylamine | DCM | 5 | 88-95 |

Applications in Drug Discovery

Sulfonamides derived from this compound are of significant interest in drug development. The sulfonamide moiety is a key component in drugs targeting various enzymes and receptors.[2] For example, many carbonic anhydrase inhibitors, used to treat glaucoma and other conditions, feature an aromatic sulfonamide structure. The 5-fluoropyridine ring can be strategically employed to fine-tune the electronic properties and metabolic stability of the compound, potentially leading to improved efficacy and safety profiles.

Conceptual Pathway: Enzyme Inhibition

Many sulfonamide-based drugs function by competitively inhibiting the active site of an enzyme, preventing the natural substrate from binding.

Caption: Conceptual diagram of competitive enzyme inhibition by a sulfonamide.

References

- 1. This compound | 1060802-49-4 | Benchchem [benchchem.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]

- 6. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

5-Fluoropyridine-3-sulfonyl chloride in drug discovery and medicinal chemistry

Introduction: 5-Fluoropyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the electron-withdrawing fluorine atom and the reactive sulfonyl chloride group, allow for the strategic design of novel therapeutic agents with enhanced pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, aimed at researchers, scientists, and drug development professionals.

Application Notes

Core Utility in Sulfonamide Synthesis: The primary application of this compound lies in its facile reaction with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[1] The pyridine ring itself is a common motif in drug design, and its combination with the sulfonamide linker provides a robust platform for creating extensive compound libraries for high-throughput screening.

Influence of Fluorine Substitution: The incorporation of a fluorine atom at the 5-position of the pyridine ring significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity lowers the pKa of the pyridine nitrogen, making it less basic.[1] This modification can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning its binding affinity to a biological target.

Application in Potassium-Competitive Acid Blockers (P-CABs): A prominent application of pyridine-sulfonyl chlorides is in the synthesis of potassium-competitive acid blockers (P-CABs), a class of drugs used to treat acid-related disorders. A notable example is Vonoprazan, which, although synthesized from pyridine-3-sulfonyl chloride, serves as an excellent model for the potential applications of its fluorinated analog.[2][3][4][5] These compounds act by inhibiting the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.

Signaling Pathway: H+/K+ ATPase Inhibition

Compounds derived from pyridine-sulfonyl chlorides, such as Vonoprazan, are potent inhibitors of the gastric H+/K+ ATPase. This enzyme is the final step in the acid secretion pathway in parietal cells of the stomach. The inhibitor binds to the ion-exchange module of the proton pump, competitively blocking the binding of potassium ions (K+), which is essential for the pump's conformational changes and subsequent proton (H+) secretion into the gastric lumen. This leads to a rapid and sustained elevation of gastric pH.

Experimental Protocols

General Workflow for Sulfonamide Synthesis

The synthesis of sulfonamides from this compound generally follows a straightforward nucleophilic substitution reaction with a primary or secondary amine. The workflow involves the reaction of the sulfonyl chloride with the amine in the presence of a base to neutralize the HCl byproduct, followed by purification of the desired sulfonamide.

Protocol 1: Synthesis of N-Aryl-5-fluoropyridine-3-sulfonamide

This protocol describes a general procedure for the reaction of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-fluoropyridine-3-sulfonamide.

-

Characterize the final product by NMR and mass spectrometry.

Quantitative Data

The following table summarizes the inhibitory activities of representative pyridine-sulfonamide derivatives against various enzyme targets. While specific data for 5-fluoropyridine-3-sulfonamide derivatives are not widely available in the public domain, the data for closely related compounds illustrate the potential potency that can be achieved.

| Compound ID | Target Enzyme | Assay Type | IC50 / Ki (nM) | Reference Compound | Reference IC50 / Ki (nM) |

| Vonoprazan | H+/K+ ATPase | Enzyme Inhibition | 19 (IC50) | Lansoprazole | ~6650 (IC50) |

| Compound A | Carbonic Anhydrase II | Enzyme Inhibition | 271.5 (Ki) | Acetazolamide | 12.1 (Ki) |

| Compound B | Carbonic Anhydrase IX | Enzyme Inhibition | 137 (Ki) | Acetazolamide | 25.0 (Ki) |

| Compound C | Tubulin Polymerization | Cell-based | 1100 (IC50) | Colchicine | 10600 (IC50) |

Note: Compounds A, B, and C are representative pyridine sulfonamide derivatives from various studies and are not necessarily derived from this compound. Data is provided for illustrative purposes.

Conclusion

This compound is a valuable and versatile reagent in drug discovery. Its ability to readily form the sulfonamide linkage, combined with the beneficial properties imparted by the fluorinated pyridine scaffold, makes it an attractive starting point for the synthesis of novel enzyme inhibitors and other therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug development programs.

References

- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoropyridine-3-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 5-fluoropyridine-3-sulfonyl chloride derivatives. While direct literature precedents for this specific substrate are limited, the protocols and data presented herein are extrapolated from established methods for structurally analogous pyridine sulfonyl chlorides, sulfonyl fluorides, and other halogenated pyridines. These notes serve as a robust starting point for reaction development and optimization in the synthesis of novel 3-aryl-5-fluoropyridines, which are valuable scaffolds in medicinal chemistry and materials science.

The introduction of a fluorine atom into pyridine rings can significantly enhance the metabolic stability and modulate the physicochemical properties of drug candidates. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, and its application to this compound allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.

Reaction Principle